Cas no 1346599-19-6 (5-Methoxy-N-isopropyl Tryptamine-d4)

5-Methoxy-N-isopropyl Tryptamine-d4 化学的及び物理的性質

名前と識別子

-

- 5-Methoxy-N-isopropyl Tryptamine-d4

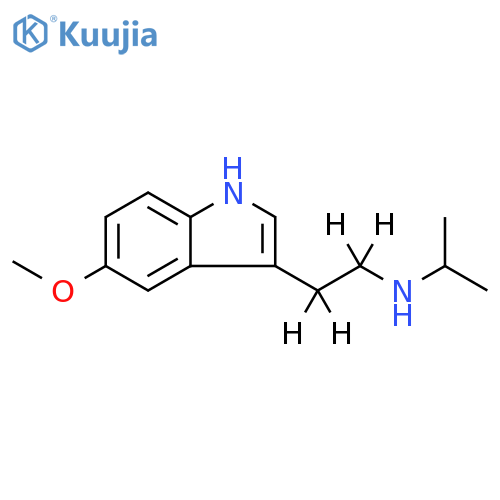

- N-[1,1,2,2-tetradeuterio-2-(5-methoxy-1H-indol-3-yl)ethyl]propan-2-amine

-

- インチ: 1S/C14H20N2O/c1-10(2)15-7-6-11-9-16-14-5-4-12(17-3)8-13(11)14/h4-5,8-10,15-16H,6-7H2,1-3H3

- InChIKey: QQZJNZJNPDORBO-UHFFFAOYSA-N

- ほほえんだ: C([H])([H])(C1=CNC2=CC=C(OC)C=C12)C([H])([H])NC(C)C

じっけんとくせい

- 色と性状: No date available

- 密度みつど: 1.1±0.1 g/cm3

- ゆうかいてん: No date available

- ふってん: 391.5±27.0 °C at 760 mmHg

- フラッシュポイント: 190.6±23.7 °C

- じょうきあつ: 0.0±0.9 mmHg at 25°C

5-Methoxy-N-isopropyl Tryptamine-d4 セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

5-Methoxy-N-isopropyl Tryptamine-d4 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M262702-2.5mg |

5-Methoxy-N-isopropyl Tryptamine-d4 |

1346599-19-6 | 2.5mg |

$ 207.00 | 2023-04-15 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-484939-2.5mg |

5-Methoxy-N-isopropyl tryptamine-d4, |

1346599-19-6 | 2.5mg |

¥2858.00 | 2023-09-05 | ||

| TRC | M262702-25mg |

5-Methoxy-N-isopropyl Tryptamine-d4 |

1346599-19-6 | 25mg |

$ 1642.00 | 2023-04-15 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-484939-2.5 mg |

5-Methoxy-N-isopropyl tryptamine-d4, |

1346599-19-6 | 2.5 mg |

¥2,858.00 | 2023-07-11 |

5-Methoxy-N-isopropyl Tryptamine-d4 関連文献

-

Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173

-

Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632

-

J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058

-

Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237

-

Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124

5-Methoxy-N-isopropyl Tryptamine-d4に関する追加情報

5-Methoxy-N-isopropyl Tryptamine-d4: A Comprehensive Overview

5-Methoxy-N-isopropyl Tryptamine-d4, also known by its CAS number 1346599-19-6, is a synthetic compound that belongs to the broader class of tryptamines. This compound has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmacology and neuroscience. The inclusion of the d4 isotopic label indicates that this compound is enriched with deuterium, which can be particularly useful in certain experimental settings, such as metabolic studies or drug development.

The chemical structure of 5-Methoxy-N-isopropyl Tryptamine-d4 consists of a tryptamine backbone, which is a common structural motif found in many biologically active compounds. The molecule features a methoxy group at the 5-position of the indole ring, which is a key structural element that contributes to its pharmacological properties. Additionally, the N-isopropyl substituent adds further complexity to the molecule, potentially influencing its bioavailability and interactions with biological systems.

Recent studies have explored the pharmacological profile of 5-Methoxy-N-isopropyl Tryptamine-d4, particularly its effects on neurotransmitter systems. Research has shown that this compound exhibits affinity for serotonin receptors, which are critical in regulating mood, cognition, and sensory perception. The presence of the methoxy group at the 5-position suggests that this compound may have agonistic or antagonistic effects on specific serotonin receptor subtypes, depending on the experimental conditions.

In terms of applications, 5-Methoxy-N-isopropyl Tryptamine-d4 has been investigated for its potential as a tool compound in drug discovery and development. Its deuterated form makes it particularly valuable for studying metabolic pathways and enzyme kinetics, as deuterium can slow down certain metabolic processes, providing researchers with more time to observe and analyze biochemical reactions.

The synthesis of 5-Methoxy-N-isopropyl Tryptamine-d4 involves a multi-step process that typically begins with the preparation of the tryptamine core. The introduction of the methoxy group at the 5-position is achieved through a nucleophilic aromatic substitution reaction, while the N-isopropyl group is introduced via alkylation or similar techniques. The final step involves deuterium enrichment, which can be accomplished through various isotopic labeling methods.

Safety considerations are paramount when working with compounds like 5-Methoxy-N-isopropyl Tryptamine-d4. Although it is not classified as a controlled substance under current regulations, proper handling and storage procedures should be followed to ensure laboratory safety. Researchers are advised to consult relevant safety data sheets (SDS) and adhere to institutional guidelines for working with synthetic compounds.

In conclusion, 5-Methoxy-N-isopropyl Tryptamine-d4 represents an intriguing compound with potential applications in pharmacology and neuroscience. Its unique chemical structure and isotopic labeling make it a valuable tool for researchers exploring complex biological systems. As our understanding of this compound continues to grow, it is likely that new insights into its pharmacological properties and therapeutic potential will emerge.

1346599-19-6 (5-Methoxy-N-isopropyl Tryptamine-d4) 関連製品

- 2679934-90-6(tert-butyl N-[(1R)-1-(4-methyl-3-nitrophenyl)ethyl]carbamate)

- 2228566-60-5(2,4-dimethyl-3-(2-nitroethyl)-1H-pyrrole)

- 2649062-26-8(3-(1-isocyanatocyclopropyl)-1H,4H,5H,6H-cyclopentacpyrazole)

- 1369259-14-2(3-Chloro-1-piperidin-1-ylisoquinoline)

- 1261975-91-0(2-Cyano-4-[4-(piperidine-1-carbonyl)phenyl]phenol)

- 2172219-71-3(3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid)

- 133788-85-9(2-Fluoro-6-hydroxy-3-methylbenzoic acid)

- 900641-35-2(1,2,4-Triazolo[4,3-a]pyrimidine-3-methanamine, 5,7-dimethyl-α-(2-methylpropyl)-)

- 1010114-48-3(tert-Butyl 4-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate)

- 1780325-79-2(5-bromo-3-formyl-1-methyl-1H-indole-2-carboxylic acid)